molecular formula C7H4F2N2 B1432297 6,7-Difluoro-1H-indazole CAS No. 1260384-41-5

6,7-Difluoro-1H-indazole

Cat. No.: B1432297
CAS No.: 1260384-41-5
M. Wt: 154.12 g/mol
InChI Key: QSIDYFNVUPPDES-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic aromatic heterocycle containing a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

6,7-Difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with protein kinases, where this compound acts as an inhibitor. This interaction is significant in the context of cancer treatment, as protein kinases are involved in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these kinases, this compound can alter gene expression and cellular metabolism, leading to changes in cell function . For instance, in cancer cells, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which involves binding to the active site of the enzyme and preventing its activity . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function . These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinases and alter cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to vital organs and adverse effects on overall health . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . By modulating these pathways, this compound can alter metabolite levels and overall cellular metabolism . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are critical for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular responses . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1H-indazole typically involves the fluorination of indazole derivatives. One common method includes the reaction of 6,7-difluoro-2-nitroaniline with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1H-indazole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the indazole ring.

Scientific Research Applications

6,7-Difluoro-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Indazole: The parent compound without fluorine substitution.

    5,6-Difluoro-1H-indazole: A similar compound with fluorine atoms at different positions.

    6,7-Dichloro-1H-indazole: A chlorinated analogue.

Uniqueness: 6,7-Difluoro-1H-indazole is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and material science applications .

Properties

IUPAC Name

6,7-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDYFNVUPPDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave vial 2,3,4-trifluorobenzaldehyde (1.5 g, 9.4 mmol) was dissolved in 1,4-dioxane (6 mL) and hydrazine (6 mL, 191 mmol) was added. The vial was sealed and heated under microwave irradiation at 150° C. for 30 min. The reaction was quenched with water and extracted with EtOAc. The organic layer was washed with brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane to provide 664 mg (46%) of 6,7-difluoro-1H-indazole as a light brown powder. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.10 (d, J=3.4 Hz, 1H), 7.47 (dd, J=8.9, 4.0 Hz, 1H), 7.05 (ddd, J=10.6, 8.9, 6.6 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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